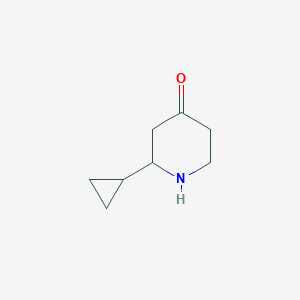

2-Cyclopropylpiperidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-7-3-4-9-8(5-7)6-1-2-6/h6,8-9H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGIWAZOKLKBKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(=O)CCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopropylpiperidin 4 One and Analogous Piperidin 4 Ones

Foundational and Advanced Synthetic Approaches

The construction of the piperidin-4-one ring can be achieved through a number of strategic cyclization reactions. These methods provide access to a diverse range of substituted piperidin-4-ones, which are valuable intermediates in the synthesis of complex molecules.

Cyclization Strategies for Piperidin-4-one Ring Formation

The formation of the six-membered piperidine (B6355638) ring is the crucial step in the synthesis of 2-cyclopropylpiperidin-4-one and its analogs. Several powerful intramolecular cyclization reactions have been developed for this purpose, each offering unique advantages in terms of stereocontrol, substrate scope, and reaction conditions.

Similarly, a base-mediated 6-endo-trig cyclization of (E)-enones has been developed to synthesize cis-2-methyl-4-oxo-6-alkylpiperidines. acs.org This method is effective for both alkyl- and aryl-substituted enones, leading to high yields of the corresponding 4-oxopiperidines. acs.org Furthermore, a base-mediated 6-endo-trig cyclization of enone-derived α-amino acids allows for the direct synthesis of novel 2,6-cis-6-substituted-4-oxo-L-pipecolic acids. nih.gov

Table 1: Examples of Acid-Mediated 6-endo-trig Cyclizations

| Starting Material | Product | Key Features |

|---|---|---|

| Amine-substituted enones | trans-6-Alkyl-2-methyl-4-oxopiperidines | Stereoselective, high yields, compatible with Boc-protection. rsc.orgnih.gov |

| (E)-enones | cis-2-Methyl-4-oxo-6-alkylpiperidines | Base-mediated, high yields for alkyl and aryl substituents. acs.org |

| Enone-derived α-amino acids | 2,6-cis-6-Substituted-4-oxo-L-pipecolic acids | Base-mediated, tolerates various side chains. nih.gov |

Reductive cyclization cascades offer a powerful and efficient means to construct the piperidine ring. These reactions often involve the in-situ formation of a reactive intermediate that subsequently undergoes cyclization.

One such example is the azide (B81097) reductive cyclization . While specific examples for this compound are not detailed, the general strategy involves the reduction of an azide to an amine, which then participates in an intramolecular cyclization.

Another important method is the reductive hydroamination of alkynes . For instance, an intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes has been described for piperidine synthesis. nih.gov This reaction is mediated by acid and proceeds through the formation of an enamine and a subsequent iminium ion, which is then reduced to form the piperidine ring. nih.gov

Iron-catalyzed reductive amination of ω-amino fatty acids represents another efficient route. In this process, phenylsilane (B129415) plays a crucial role by promoting the formation and reduction of an imine, initiating cyclization, and reducing the piperidinone intermediate. nih.gov

Intramolecular hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond. This atom-economical process is a direct method for the synthesis of nitrogen-containing heterocycles. Copper(II) carboxylates have been shown to promote the intramolecular carboamination of unactivated olefins, leading to the formation of pyrrolidines and piperidines. nih.gov Lanthanide-mediated hydroamination reactions have also been utilized to form nitrogen heterocycles with high stereoselectivity. researchgate.net

The aza-Heck cyclization is a palladium-catalyzed reaction that has emerged as a powerful tool for the synthesis of N-heterocycles. rsc.orgsemanticscholar.orgrsc.org In this reaction, an activated N-O bond takes the place of the typical C-X bond used in conventional Heck reactions. rsc.orgsemanticscholar.orgrsc.org The resulting aza-Pd(II)-intermediate then engages a pendant alkene in a Heck-like manner to form the heterocyclic ring. rsc.orgsemanticscholar.orgrsc.org This methodology has been successfully used to prepare a variety of saturated heterocycles, including pyrrolidines and piperidines, and has been extended to the synthesis of more complex systems like indolines. nih.govnih.gov The reaction can be designed to be enantioselective, providing access to chiral N-heterocyclic systems. semanticscholar.org

Table 2: Key Features of Aza-Heck Cyclizations

| Feature | Description |

|---|---|

| Catalyst | Palladium-based catalysts are typically employed. rsc.org |

| Internal Oxidant | An N-O bond serves as the internal oxidant. rsc.org |

| Scope | Applicable to the synthesis of pyrrolidines, piperidines, and other N-heterocycles. semanticscholar.orgnih.gov |

| Stereoselectivity | Enantioselective versions of the reaction have been developed. semanticscholar.org |

Radical-initiated C-H amination/cyclization offers a direct approach to the synthesis of piperidines by forming a C-N bond through the activation of a C-H bond. Copper-catalyzed intramolecular C-H amination has been studied mechanistically for the formation of pyrrolidines and piperidines. acs.org Another approach involves a radical-ionic cascade process. For example, the synthesis of fused piperidinones has been achieved through a stereocontrolled formal [2 + 2 + 2] radical-ionic process starting from chiral allylsilanes bearing an oxime moiety. nih.gov This cascade involves the addition of an α-iodoester to the enoxime, followed by a 5-exo-trig cyclization to produce an alkoxyaminyl radical, which then lactamizes to form the piperidinone ring. nih.gov

Hydrogen Borrowing Annulation Methods

Hydrogen borrowing (HB) catalysis has emerged as a powerful and sustainable method for forming carbon-carbon bonds, offering an alternative to traditional enolate alkylation. nih.gov This strategy is particularly effective for the α-cyclopropanation of ketones. nih.gov The process involves a metal catalyst that temporarily "borrows" hydrogen from an alcohol, oxidizing it to an aldehyde or ketone in situ. This intermediate then reacts with another substrate before the hydrogen is returned, regenerating the catalyst and completing the cycle. nih.govnih.gov

In the context of synthesizing cyclopropyl (B3062369) ketones, HB catalysis facilitates the alkylation of a ketone with an alcohol that contains a leaving group. The reaction proceeds through an initial HB-mediated alkylation, followed by an intramolecular nucleophilic displacement of the leaving group to form the cyclopropane (B1198618) ring. nih.gov This method provides two complementary pathways: the leaving group can be positioned on either the ketone or the alcohol component. nih.gov

While direct application to this compound is not extensively detailed, the principle can be applied to the synthesis of substituted cyclohexanes from 1,5-diols, which is topologically similar to forming a piperidine ring. nih.gov Asymmetric variants of this reaction, using chiral iridium(I) complexes, have been shown to produce enantioenriched cyclohexanes with high levels of diastereoselectivity and enantioselectivity. nih.govdntb.gov.ua This suggests the potential for developing stereoselective syntheses of substituted piperidin-4-ones via asymmetric hydrogen borrowing catalysis.

Table 1: Hydrogen Borrowing for α-Cyclopropanation of Ketones

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Leaving Group on Ketone | A ketone bearing a leaving group at the β-position is reacted with an alcohol under HB conditions. | Allows for the formation of an α-cyclopropyl ketone from a functionalized ketone precursor. | nih.gov |

| Leaving Group on Alcohol | A ketone is reacted with an alcohol that contains a leaving group. The initial alkylation is followed by intramolecular cyclization. | Provides a complementary route, offering flexibility in the choice of starting materials. | nih.gov |

| Asymmetric Annulation | A 1,5-diol is coupled with a ketone-equivalent using a chiral iridium(I) catalyst to form an enantioenriched cyclohexane (B81311). | Demonstrates the potential for stereocontrol in forming six-membered rings via HB catalysis. | nih.gov |

Mannich Reaction-Based Syntheses

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-one derivatives. chemrevlett.comnih.gov This three-component condensation reaction involves an aldehyde, a primary or secondary amine, and a compound with an active hydrogen, such as a ketone. researchgate.netacademicjournals.org The resulting β-amino carbonyl compounds, known as Mannich bases, are valuable intermediates for constructing a wide array of heterocyclic systems. chemrevlett.comresearchgate.net

For the synthesis of the piperidin-4-one ring, a common approach involves the double Mannich condensation. This method typically uses a substituted aromatic aldehyde, an aliphatic ketone like ethyl methyl ketone, and an amine source such as ammonium (B1175870) acetate. chemrevlett.com This one-pot synthesis provides an efficient route to variously substituted 2,6-diarylpiperidin-4-ones. chemrevlett.com The versatility of the Mannich reaction allows for the incorporation of diverse substituents on the piperidine ring, making it a highly adaptable method in medicinal chemistry. researchgate.net

The nitro-Mannich (or aza-Henry) reaction, a variation that uses a nitroalkane and an imine, is another powerful tool for target-oriented synthesis, providing access to β-nitroamines which can be further elaborated into complex piperidine structures. researchgate.net

Strategies for Introducing the Cyclopropyl Moiety

The incorporation of a cyclopropyl group can be achieved at different stages of the synthetic sequence, either by modifying a pre-formed piperidine ring or by building the piperidine ring onto a cyclopropyl-containing fragment.

Direct Cyclopropanation Approaches

Direct cyclopropanation involves the addition of a one-carbon unit to an enolate or enol ether derived from a piperidin-4-one. The Simmons-Smith reaction is a classic method for this transformation, typically employing a zinc carbenoid generated from diiodomethane (B129776) and a zinc-copper couple. nih.govethz.ch Chiral auxiliaries or catalysts can be used to achieve enantioselective cyclopropanation of allylic alcohols, a related transformation. harvard.edu

Other carbene-based strategies include the use of diazo compounds in the presence of metal catalysts like rhodium or copper complexes. nih.govethz.ch The choice of catalyst can significantly influence the chemoselectivity of the reaction, for instance, directing the reaction towards cyclopropanation over competing C-H insertion. ethz.ch

Formation of Spirocyclic Cyclopropyl Moieties

An alternative strategy involves constructing the cyclopropyl ring before the piperidine ring is assembled. This approach has been successfully used in the synthesis of novel analogues of DPP-4 inhibitors. beilstein-journals.orgnih.gov For example, a spirocyclic aminopiperidine derivative can be prepared by first creating the cyclopropyl ring and then building the piperidine structure around it. beilstein-journals.orgnih.gov This method avoids potential complications of performing cyclopropanation on a more complex, pre-formed heterocyclic system.

Conversely, the spirocycle can be formed on a pre-existing piperidine ring. whiterose.ac.uk Methodologies for this include intramolecular cyclizations. whiterose.ac.uk The kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines has been achieved with high enantiomeric ratios using a chiral base like n-BuLi/sparteine, demonstrating a viable pathway to enantiopure spirocyclic piperidines. rsc.org

N-Alkylation and Further Functionalization Strategies

The nitrogen atom of the piperidine ring provides a convenient handle for further functionalization, most commonly through N-alkylation. Standard conditions for this transformation involve reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net

Common bases used for this purpose include inorganic bases like potassium carbonate (K2CO3) or organic bases such as N,N-diisopropylethylamine (DIPEA). researchgate.netchemicalforums.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.netfabad.org.tr The choice of solvent and base can be critical, especially with reactive alkyl halides like p-methoxybenzyl chloride, where a less polar solvent like dichloromethane (B109758) (DCM) may be preferred to avoid side reactions. chemicalforums.com

Another powerful method for N-alkylation is reductive amination. This involves reacting the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) to yield the N-alkylated product. sciencemadness.org

Table 2: Common Conditions for N-Alkylation of Piperidines

| Method | Reagents | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Alkyl Halide Substitution | Alkyl bromide/iodide, K2CO3 | DMF or Acetonitrile | A widely used, straightforward method for introducing various alkyl groups. | researchgate.netfabad.org.tr |

| Alkyl Halide Substitution | Alkyl chloride, DIPEA | DCM | Effective for reactive electrophiles; uses an organic base. | chemicalforums.com |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 (STAB) | 1,2-Dichloroethane | A mild and efficient method that avoids the use of alkyl halides. | sciencemadness.org |

Stereoselective Synthesis of this compound and its Diastereomers

Controlling the stereochemistry of the piperidine ring is crucial for its application in medicinal chemistry. Several stereoselective strategies have been developed for related piperidin-4-one structures.

One approach is a modular and stereoselective synthesis of piperidin-4-ols, which can be oxidized to the corresponding ketones. A one-pot sequence involving gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement has been shown to produce piperidin-4-ols with excellent diastereoselectivity. nih.gov

For spirocyclic systems, kinetic resolution using a chiral base offers an effective route to enantiomerically enriched compounds. N-Boc-spirocyclic 2-arylpiperidines have been resolved with high enantiomeric ratios using n-BuLi/sparteine, allowing for the preparation of highly enantioenriched building blocks. rsc.org

Another efficient methodology for accessing piperidin-4-ones involves the halo-aza-Prins cyclization. This reaction between N-(3-halobut-3-en-1-yl)-4-methylbenzenesulfonamide and an aldehyde can produce 4,4-dihalopiperidine derivatives stereoselectively, which can then be converted to the corresponding piperidin-4-one. nih.gov

Asymmetric Catalysis in Piperidin-4-one Synthesis

Asymmetric catalysis is a cornerstone for the efficient synthesis of chiral piperidine derivatives. By employing chiral catalysts, it is possible to produce enantiomerically enriched products from prochiral starting materials, a crucial step in modern drug development.

One of the most powerful methods for synthesizing chiral piperidines is the asymmetric hydrogenation of N-heteroaromatic compounds like pyridines. nih.govdicp.ac.cn This approach often involves the activation of the pyridine (B92270) ring, for instance by forming N-iminopyridinium ylides or pyridinium (B92312) salts, to overcome the inherent aromatic stability that impedes reduction. dicp.ac.cnnih.gov A range of transition metals, from precious metals to more earth-abundant alternatives, have been successfully employed as catalysts. rsc.org

Iridium (Ir): Iridium-based catalysts are highly effective for the asymmetric hydrogenation of pyridinium salts. dicp.ac.cn Chiral iridium complexes can facilitate this transformation with excellent enantioselectivity, providing direct access to highly functionalized piperidines. dicp.ac.cnrsc.orgchemrxiv.org This method is noted for its broad substrate scope and tolerance of various functional groups, making it a versatile tool for creating diverse piperidine structures. rsc.orgchemrxiv.org The process can be scaled up and even adapted for continuous flow systems, enhancing its practical applicability. rsc.orgrsc.org

Rhodium (Rh): Rhodium catalysts have also been explored for the asymmetric hydrogenation of pyridine derivatives. While early attempts showed modest enantioselectivity, subsequent developments, particularly with activated pyridines, have improved outcomes. Cationic rhodium complexes are among the most common types of catalysts used for asymmetric alkene hydrogenation and have been adapted for N-heterocycles.

Palladium (Pd): Palladium has emerged as a popular metal for homogeneous asymmetric hydrogenation, comparable to traditional Rh, Ru, and Ir catalysts. rsc.org It has shown success in the reduction of various unsaturated compounds, including heteroarenes. rsc.org Palladium-catalyzed methods provide a valuable route to chiral piperazin-2-ones and related N-heterocycles from their unsaturated precursors, often with high yields and stereoselectivities. rsc.orgdicp.ac.cn The utility of this approach has been demonstrated in gram-scale syntheses and the creation of useful building blocks for further chemical elaboration. dicp.ac.cnnih.govdicp.ac.cn

Cobalt (Co): As an earth-abundant first-row transition metal, cobalt presents a more sustainable and economical alternative to precious metals. rsc.org Highly enantioselective cobalt-catalyzed hydrogenation of alkenes has been developed using bench-stable chiral cobalt complexes. nih.gov Recent advancements have demonstrated that cobalt catalysts can sometimes surpass the performance of precious metals, offering high activity and selectivity in greener solvents like methanol. thieme.deprinceton.edu This is partly attributed to the unique single-electron transfer pathways accessible to first-row metals. thieme.de

Nickel (Ni): Nickel is another earth-abundant metal that has been successfully used in asymmetric hydrogenation. rsc.org Nickel-catalyzed enantioselective hydrogenation of enamines has been applied to the synthesis of key pharmaceutical intermediates. nih.gov This method provides high yields and good enantiomeric excess, and the process can be scaled effectively. nih.gov Furthermore, nickel catalysis has been extended to the asymmetric hydrogenation of other substrates like α-substituted acrylic acids, achieving excellent enantioselectivity and high turnover numbers. researchgate.net

| Metal Catalyst | Substrate Type | Typical Ligand | Key Advantages | Reference |

|---|---|---|---|---|

| Iridium (Ir) | Pyridinium salts | (R)-SynPhos | High enantioselectivity, broad scope | dicp.ac.cn |

| Palladium (Pd) | Pyrazin-2-ols | Chiral phosphine (B1218219) ligands | Access to chiral piperazin-2-ones | rsc.orgdicp.ac.cn |

| Cobalt (Co) | Enamides | (R,R)-Ph-BPE | Earth-abundant, high activity | princeton.edu |

| Nickel (Ni) | Enamines | Chiral bisphosphines | Sustainable, scalable synthesis | nih.gov |

Cyclization reactions are fundamental to forming the piperidine ring. Nickel-catalyzed intramolecular hydroalkenylation of dienes represents a modern approach to constructing bicyclic piperidinones. This method can proceed via a [2+2] intramolecular cycloaddition, which can be scaled up and used in the synthesis of analogs of pharmaceutical agents. nih.gov Such cyclizations provide a direct route to the core piperidine structure with control over the resulting stereochemistry.

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for initiating chemical transformations under mild conditions. rsc.orgnih.gov In the context of piperidin-4-one synthesis, photoredox catalysis can be used to facilitate stereoselective cycloadditions, such as [4+2] cycloadditions (Diels-Alder reactions). acs.org This approach can utilize organic dyes like thioxanthylium as photocatalysts, which, upon irradiation with visible light, can promote the reaction of ortho-quinone methides with styrenes to form cycloadducts efficiently. acs.org This method avoids the need for high temperatures or transition metal catalysts, aligning with green chemistry principles. rsc.org

Control of Stereochemistry in Ring Formation

The three-dimensional structure of the piperidine ring is critical for its biological function. The ring typically adopts a chair conformation to minimize steric strain, with substituents occupying either axial or equatorial positions. chemrevlett.com The stereochemical outcome of synthetic reactions determines the final arrangement of these substituents.

In synthesizing polysubstituted piperidines, controlling the stereochemistry during ring formation is paramount. rsc.orgresearchgate.net This can be achieved through various strategies:

Catalyst-Controlled Reactions: As seen in asymmetric hydrogenation and cyclizations, the chiral catalyst dictates the stereochemical pathway, leading to a specific enantiomer or diastereomer.

Substrate-Controlled Reactions: The existing stereocenters in a starting material can direct the formation of new stereocenters.

Reagent-Controlled Reactions: The use of chiral reagents or auxiliaries can influence the stereochemical outcome of a reaction.

For instance, in boronyl radical-catalyzed [4+2] cycloaddition reactions, polysubstituted piperidines can be obtained with high diastereoselectivity. nih.govresearchgate.net Similarly, organocatalytic domino reactions can generate multiple stereogenic centers on a tetrahydropyridine (B1245486) ring in a highly stereoselective manner. nih.gov The resulting piperidone ring conformation, whether a chair, distorted chair, or boat form, is a crucial aspect of its structural characterization. chemrevlett.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of complex molecules like this compound is essential for developing sustainable and environmentally responsible manufacturing processes. Key goals include minimizing waste, using less hazardous chemicals, and maximizing energy efficiency.

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product.

Cycloaddition Reactions: [4+2] cycloadditions are prime examples of atom-economical reactions because all the atoms from the reactants are incorporated into the cyclic product, generating no byproducts. nih.govresearchgate.net This intrinsic efficiency makes them highly desirable for green synthesis.

Catalytic Hydrogenation: Asymmetric hydrogenation is another highly atom-economical process. In this reaction, a molecule of hydrogen (H₂) is added across a double bond, with the catalyst being used in small, recyclable amounts. This method avoids the use of stoichiometric reagents that would otherwise generate significant waste. The development of catalysts based on earth-abundant metals like cobalt and nickel further enhances the green credentials of this methodology by reducing reliance on scarce and expensive precious metals. thieme.deresearchgate.net

Utilization of Catalytic Systems (Homogeneous and Heterogeneous)

Catalysis plays a pivotal role in the synthesis of piperidin-4-ones, offering pathways with high efficiency and selectivity. Both homogeneous and heterogeneous catalytic systems are employed in key transformations such as hydrogenation, cyclization, and multi-component reactions.

Transition metal catalysts are widely used for the hydrogenation of pyridine precursors to form the piperidine ring. nih.gov For instance, ruthenium(II) and rhodium(I) complexes have been successfully used for the double reduction of pyridine derivatives. nih.gov Palladium(II) has been shown to be an effective catalyst for the cyclization of bromodienes to form the piperidine skeleton. dtic.mil Iridium(III)-catalyzed hydrogen borrowing cascades enable the stereoselective synthesis of substituted piperidines from amino alcohols. nih.gov

Organocatalysis has also emerged as a powerful tool. Phenylboronic acid has been demonstrated to be an effective catalyst in the one-pot, three-component synthesis of highly functionalized piperidines. researchgate.net Simple organic molecules like piperidine itself can act as an efficient organo-base catalyst in four-component reactions to produce polyfunctionalized 1,4-dihydropyridines, which can be precursors to piperidones. researchgate.net

Below is a table summarizing various catalytic systems used in the synthesis of piperidine derivatives.

| Catalyst System | Catalyst Type | Reaction Type | Key Features |

| Ruthenium(II) Complexes | Homogeneous | Asymmetric Hydrogenation | High conversion of enamines to piperidines. nih.gov |

| Rhodium(I) Complexes | Homogeneous | Hydrogenation | Effective for the reduction of pyridine derivatives. nih.gov |

| Iridium(III) Complexes | Homogeneous | Hydrogen Borrowing Cascade | Stereoselective synthesis of substituted piperidines. nih.gov |

| Palladium(II) | Homogeneous | Cyclization | Effective for the cyclization of bromodienes. dtic.mil |

| Phenylboronic acid | Homogeneous (Organocatalyst) | Three-Component Reaction | Efficient one-pot synthesis of functionalized piperidines in excellent yields. researchgate.net |

| Piperidine | Homogeneous (Organocatalyst) | Four-Component Reaction | Facile access to structurally diverse 1,4-dihydropyridines at ambient conditions. researchgate.net |

Strategies for Minimizing Protecting Group Use

One of the most effective strategies for minimizing protecting group use is the implementation of one-pot and cascade reactions. nih.govwisdomlib.orgnih.gov In these reactions, intermediates are generated and consumed in situ, precluding the need to protect reactive functional groups. For example, a one-pot synthesis of 2,4-diaminopyrimidines containing piperidine moieties has been developed, which avoids the isolation and purification of intermediates, thereby streamlining the process. nih.gov

Another approach is the careful design of the synthetic route to take advantage of the inherent reactivity of the functional groups present. For instance, the Dieckmann condensation to form the piperidin-4-one ring is a classic method that involves the cyclization of a diester. beilstein-journals.orgresearchgate.net While the nitrogen atom often requires protection in this sequence, modern variations aim to circumvent this. beilstein-journals.org Reductive amination of a suitable diketone with cyclopropylamine (B47189) could, in principle, form the desired this compound without the need for an N-protecting group, although this specific transformation is not widely documented.

The development of chemoselective reagents and catalysts also plays a crucial role. Catalytic systems that can selectively transform one functional group in the presence of others can eliminate the need for protection. For example, catalytic hydrogenation can sometimes be performed selectively on a pyridine ring without affecting other reducible groups in the molecule, depending on the catalyst and reaction conditions chosen. nih.gov

Development of Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs), which can be hazardous to human health and the environment. Green chemistry principles encourage the use of safer, more environmentally benign solvents. sigmaaldrich.com

In the synthesis of piperidin-4-one derivatives, significant progress has been made in replacing traditional solvents with greener alternatives. Deep Eutectic Solvents (DES) have emerged as promising media for these reactions. researchgate.netasianpubs.org A DES composed of glucose and urea, for example, has been used as an effective and inexpensive reaction medium for the synthesis of various 2,6-diphenylpiperidin-4-one derivatives, with good to excellent yields reported. researchgate.netasianpubs.org Another DES system based on glucose and choline (B1196258) chloride has also been successfully employed. researchgate.net These solvents are often biodegradable, non-toxic, and are derived from renewable resources.

Ethanol (B145695), a bio-based solvent, is another greener alternative that has been utilized. sigmaaldrich.com For example, the piperidine-catalyzed four-component synthesis of 1,4-dihydropyridines proceeds efficiently in ethanol at room temperature. researchgate.net The use of such solvents not only reduces the environmental footprint of the synthesis but can also simplify product isolation and purification.

The table below highlights examples of environmentally benign solvent systems used in the synthesis of piperidin-4-one analogs.

| Solvent System | Reaction Type | Substrates | Yield |

| Glucose-Urea DES | Condensation | Hydroxybenzaldehydes, Ketones, Ammonia | 70-82% researchgate.netasianpubs.org |

| Glucose-Choline Chloride DES | Condensation | Benzaldehydes, Ketones, Ammonia | 85-90% researchgate.net |

| Ethanol | Four-Component Reaction | Aryl aldehydes, Nitrile compounds, DMAD, Amines | up to 95% researchgate.net |

One-Pot and Cascade Reaction Design

One-pot and cascade (or tandem) reactions are highly efficient synthetic strategies that involve the sequential transformation of a substrate through multiple reaction steps in a single reaction vessel. nih.gov This approach avoids the lengthy separation and purification of intermediates, saving time, resources, and reducing waste. mdpi.com The synthesis of complex molecules like this compound and its analogs can be significantly streamlined using these methods.

An example of a cascade reaction is the α-imino rhodium carbene-initiated 1,2-aryl/alkyl migration and annulation to produce valuable piperidin-4-one derivatives in excellent yields. nih.gov This process combines several bond-forming events in a single, efficient operation. Similarly, intramolecular reductive hydroamination/cyclization cascades of alkynes have been described for the synthesis of piperidines. nih.gov

Multi-component reactions (MCRs) are a type of one-pot reaction where three or more reactants combine to form a product that contains significant portions of all the starting materials. researchgate.net The synthesis of highly functionalized piperidines has been achieved through a one-pot, three-component reaction of a substituted aniline, a 1,3-dicarbonyl compound, and an aromatic aldehyde, catalyzed by phenylboronic acid. researchgate.net A one-pot, four-component strategy has also been developed for the synthesis of 1,4-dihydropyridines, which are versatile precursors for piperidones. researchgate.net

The following table provides an overview of some one-pot and cascade strategies for the synthesis of piperidine derivatives.

| Reaction Strategy | Key Transformations | Reactants | Catalyst |

| Cascade Reaction | α-Imino carbene formation, 1,2-migration, Annulation | Diazo compounds, Amines | Rhodium catalyst nih.gov |

| Cascade Reaction | Reductive hydroamination, Cyclization | Alkynes with amino groups | Acid-mediated nih.gov |

| One-Pot Three-Component Reaction | Condensation, Cyclization | Aniline, 1,3-dicarbonyl, Aldehyde | Phenylboronic acid researchgate.net |

| One-Pot Four-Component Reaction | Condensation, Cyclization | Aryl aldehyde, C-H activated nitrile, DMAD, Amine | Piperidine researchgate.net |

| One-Pot Synthesis | Amide activation, Nitrile ion reduction, Intramolecular substitution | Halogenated amides | Triflic anhydride, Sodium borohydride (B1222165) mdpi.com |

Conformational Analysis of 2 Cyclopropylpiperidin 4 One

Theoretical Foundations of Conformational Analysis

The spatial arrangement of atoms in 2-cyclopropylpiperidin-4-one is not static but exists as an equilibrium of various conformers. The principles of stereoelectronic effects, steric interactions, and the exploration of potential energy surfaces provide a robust framework for predicting and understanding the most stable conformations.

Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the geometry and reactivity of a molecule. In the context of this compound, these effects are crucial in determining the orientation of substituents on the piperidine (B6355638) ring. The lone pair of electrons on the nitrogen atom plays a significant role in these interactions. For instance, hyperconjugative interactions, such as the delocalization of the nitrogen lone pair (n) into an adjacent anti-periplanar sigma antibonding orbital (σ*), can stabilize certain conformations. In piperidones, stereoelectronic effects have been shown to influence the preferred conformation, with delocalization interactions having a significant impact.

Steric interactions arise from the repulsive forces between non-bonded atoms that are in close proximity. These interactions, also known as van der Waals repulsion, are a primary determinant of conformational preferences. In this compound, the bulky cyclopropyl (B3062369) group at the C2 position introduces significant steric strain. This strain can be quantified using computational models that calculate the energetic penalty associated with atomic positions that are closer than the sum of their van der Waals radii. Allylic strain is a specific type of steric repulsion that can be significant in substituted cyclic systems. nih.gov For instance, in N-acylpiperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation to minimize this repulsion. nih.govacs.org

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. wikipedia.org By mapping the energy landscape, it is possible to identify the minimum energy conformations, which correspond to the most stable structures, and the transition states that connect them. wikipedia.org For a molecule like this compound, the PES would be a multidimensional surface with coordinates corresponding to bond lengths, bond angles, and dihedral angles. Computational chemistry methods are employed to calculate the energy at various points on this surface, allowing for a thorough exploration of the conformational space and the identification of energetically favorable conformers.

Conformational Preferences of the Piperidin-4-one Ring System

The piperidin-4-one ring, a six-membered heterocycle, predominantly adopts a chair conformation to minimize internal strain. However, the presence of substituents can influence the specific geometry of this chair and the relative energies of different conformers.

The most stable conformation for a six-membered ring like piperidine is the chair conformation, which minimizes both angle and torsional strain. youtube.com The piperidine ring in various derivatives has been shown to adopt a chair conformation. nih.govnih.gov Ring puckering describes the out-of-plane bending of cyclic molecules to achieve more stable conformations. nih.govchemrxiv.org The degree of puckering in the piperidin-4-one ring can be quantified using Cremer-Pople parameters. nih.govnih.gov For a non-sterically hindered piperidin-4-one derivative, the total puckering amplitude has been reported to be Q = 0.553 (3) Å. nih.gov The presence of the sp2-hybridized carbonyl carbon at the C4 position leads to some flattening of the ring in that region compared to a cyclohexane (B81311) chair.

Angle Strain: This arises from the deviation of bond angles from their ideal values. onlineorganicchemistrytutor.comquora.com In a perfect chair conformation of a six-membered ring, the bond angles are close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain.

Torsional Strain: This is the repulsion between electron clouds in adjacent bonds. quora.comyoutube.com The staggered arrangement of bonds in a chair conformation minimizes torsional strain. youtube.com

Steric Strain: This results from non-bonded atoms being forced into close proximity. onlineorganicchemistrytutor.com In this compound, the orientation of the cyclopropyl group (axial versus equatorial) is a major determinant of steric strain. An equatorial position is generally favored for bulky substituents to avoid 1,3-diaxial interactions with the axial hydrogens on C4 and C6.

The interplay of these strains dictates the preferred conformation of the this compound molecule. The cyclopropyl group at the C2 position will likely favor an equatorial orientation to minimize steric hindrance with the axial protons on the ring.

Interactive Data Table: Strain Contributions in Piperidin-4-one Conformations

| Strain Type | Description | Influence on this compound |

| Angle Strain | Deviation of bond angles from ideal values (typically 109.5° for sp³ carbons). onlineorganicchemistrytutor.comquora.com | Minimized in the chair conformation of the piperidin-4-one ring. |

| Torsional Strain | Repulsion between electrons in adjacent bonds. quora.comyoutube.com | Minimized by the staggered arrangement of C-H and C-C bonds in the chair conformation. |

| Steric Strain | Repulsive interaction between non-bonded atoms in close proximity. onlineorganicchemistrytutor.com | Significant due to the cyclopropyl group at C2. An equatorial orientation is expected to be favored to avoid 1,3-diaxial interactions. |

Influence of the Cyclopropyl Substituent on Ring Conformation

The introduction of a cyclopropyl group at the 2-position of the piperidin-4-one ring significantly influences its conformational preferences. The piperidine ring typically adopts a stable chair conformation to minimize torsional and steric strain. nih.gov However, the presence of substituents can alter this preference, potentially favoring other conformations like boat or twist-boat forms. nih.govchemrevlett.com

The cyclopropyl group is a small, rigid ring that introduces specific steric and electronic effects. Its conformational influence stems from interactions between the cyclopropane (B1198618) ring and the adjacent atoms on the piperidine core. Research on related substituted piperidines has shown that bulky substituents can lead to non-chair conformations to alleviate unfavorable steric interactions. rsc.org For instance, in certain tetrasubstituted spirocyclic piperidines, a boat conformation was found to be the preferred arrangement to minimize interactions between a cyclopropane ring and other substituents, a finding confirmed by both X-ray crystallography and DFT studies. rsc.org

Experimental Techniques for Conformational Elucidation

The conformational landscape of molecules like this compound is investigated using a variety of experimental techniques that provide complementary information about the molecule's structure in different states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying the structure and conformational dynamics of molecules in solution. nih.gov Because conformations are often in rapid equilibrium at room temperature, NMR provides data that represents a time-average of the contributing structures.

Key NMR parameters are used to deduce conformational preferences:

Chemical Shifts (δ): The chemical shift of a nucleus is sensitive to its local electronic environment, which changes between different conformations (e.g., axial vs. equatorial). Protons in an axial position on a chair-like ring are typically more shielded (found at a lower chemical shift) than their equatorial counterparts.

Coupling Constants (J): The magnitude of the scalar coupling constant between adjacent protons (³J) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the dihedral angles within the piperidine ring can be estimated, allowing for the determination of the dominant ring conformation. The "J-value method" is a specific application used to determine conformational free energies in substituted piperidines. nih.gov

Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space distances between protons. The observation of an NOE between two protons indicates they are close in space (typically < 5 Å), which can help distinguish between different conformers.

Temperature-dependent NMR studies can also be employed to study the kinetics of conformational interconversion. nih.govrsc.org By lowering the temperature, the exchange between conformers can be slowed on the NMR timescale, allowing for the direct observation of individual conformers and the calculation of the energy barrier for ring inversion. rsc.org

| Parameter | Information Provided | Typical Application |

|---|---|---|

| Chemical Shift (δ) | Provides information on the electronic environment of a nucleus. | Distinguishing between axial and equatorial protons. |

| Coupling Constant (³J) | Relates to the dihedral angle between vicinal protons. | Determining ring puckering and substituent orientation. |

| Nuclear Overhauser Effect (NOE) | Indicates through-space proximity of nuclei. | Confirming spatial relationships characteristic of a specific conformer. |

X-ray crystallography is an essential tool for the unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.govuni-freiburg.de By diffracting X-rays off a single crystal, a detailed electron density map is generated, from which the precise positions of atoms can be determined. This technique provides definitive data on bond lengths, bond angles, and torsional angles that define the molecular conformation.

For piperidine derivatives, X-ray analysis almost universally reveals a chair conformation as the most stable form in the crystal lattice. nih.gov The analysis of this compound would fix the molecule in its lowest-energy solid-state conformation, revealing:

The precise puckering parameters of the piperidine ring.

The orientation (axial or equatorial) of the cyclopropyl substituent at the C2 position.

Any distortions from an ideal chair geometry induced by the substituent or by crystal packing forces.

While X-ray crystallography provides a static and highly accurate picture of the conformation in the solid phase, it is important to note that this may not be the sole conformation present in the more dynamic solution phase. uq.edu.au

| Parameter | Significance |

|---|---|

| Bond Lengths | Provides exact distances between bonded atoms. |

| Bond Angles | Defines the angles between adjacent bonds. |

| Torsion (Dihedral) Angles | Describes the rotation around a bond, defining the overall conformation (e.g., chair, boat). |

| Puckering Parameters | Quantifies the deviation of the ring from planarity. |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, serves as a powerful tool for obtaining a "conformational fingerprint" of a molecule. mdpi.com These techniques probe the vibrational modes of a molecule, which are sensitive to its geometry and electronic structure. mdpi.com Different conformers of the same molecule will exhibit subtle but measurable differences in their vibrational spectra because the force constants of bonds and the coupling between vibrations change with the molecular conformation.

For this compound, specific vibrational modes would be particularly sensitive to conformational changes:

Ring Vibrations: The complex vibrations of the piperidine ring in the fingerprint region (below 1500 cm⁻¹) are unique to its specific conformation (chair, twist, etc.).

Cyclopropyl Modes: The characteristic C-H and C-C stretching and bending vibrations of the cyclopropyl group may also be influenced by its orientation relative to the piperidine ring.

By comparing experimental spectra with those predicted from computational calculations for different possible conformers, it is often possible to identify the dominant conformation present in the sample. mdpi.com Time-resolved vibrational spectroscopy can further be used to study conformational dynamics on very fast timescales. nih.gov

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Sensitivity to Conformation |

|---|---|---|

| N-H Stretch | 3300-3500 | Affected by hydrogen bonding, which can be conformation-dependent. |

| C-H Stretch | 2800-3100 | Can differ slightly between axial and equatorial C-H bonds. |

| C=O Stretch | 1700-1725 | Highly sensitive to the local electronic environment and ring strain. |

| Fingerprint Region | 400-1500 | Contains complex ring deformation and bending modes unique to each conformer. |

Computational Approaches to Conformational Analysis

Alongside experimental methods, computational chemistry provides powerful tools for exploring the potential energy surface of a molecule and predicting its conformational preferences.

Molecular mechanics is a computational method that models molecules as a collection of atoms held together by bonds. It calculates the steric energy of a given conformation based on a set of potential energy functions known as a force field. rsc.org This approach avoids complex quantum mechanical calculations, making it computationally efficient for exploring the vast conformational space of flexible molecules.

A force field consists of parameters that define the energy cost associated with deviations from ideal geometries:

Bond Stretching: The energy required to stretch or compress a bond from its equilibrium length.

Angle Bending: The energy required to bend an angle from its ideal value.

Torsional Strain: The energy associated with rotation around a bond, which accounts for eclipsing interactions.

Van der Waals Interactions: Describes non-bonded attractive and repulsive forces between atoms.

Electrostatic Interactions: Accounts for the interactions between partial atomic charges. nih.gov

Conformational analysis using molecular mechanics involves systematically generating numerous possible conformations and then using energy minimization to find the local energy minima on the potential energy surface. rsc.org The conformer with the lowest calculated energy is predicted to be the most stable and therefore the most populated. For substituted piperidines, molecular mechanics calculations have been shown to successfully predict conformer energies that agree with experimental results. nih.gov

| Term | Description |

|---|---|

| Bond Stretching | Energy of deforming bond lengths from equilibrium values. |

| Angle Bending | Energy of deforming bond angles from equilibrium values. |

| Torsional Energy | Energy barrier for rotation around single bonds. |

| Van der Waals Forces | Non-bonded steric repulsion and dispersion attraction. |

| Electrostatic Interactions | Coulombic interactions between atomic partial charges. |

: A Search for Scientific Literature

A thorough review of scientific databases and scholarly articles reveals a significant gap in the literature regarding the specific conformational analysis of the chemical compound this compound. Despite targeted searches for high-level quantum chemical calculations, the application of advanced conformational space exploration algorithms, and the validation of computational models with experimental data for this particular molecule, no dedicated research studies were identified.

The requested article, focusing solely on the conformational analysis of this compound with a detailed outline including specific methodologies, cannot be generated at this time due to the absence of published research on this compound. Scientific inquiry into the conformational preferences of piperidine rings and the effects of various substituents is an active area of research; however, the unique combination of a cyclopropyl group at the 2-position and a ketone at the 4-position of the piperidine ring does not appear to have been the subject of a dedicated conformational study.

Consequently, there is no available data to populate the requested sections on:

Validation of Computational Models with Experimental Data:Without computational studies, there is correspondingly no research available on the validation of such models against experimental data (e.g., NMR spectroscopy, X-ray crystallography) for this compound.

While general principles of conformational analysis of substituted piperidines can provide a theoretical framework, any application of these principles to this compound without specific research would be speculative and fall outside the strict, evidence-based scope of the requested article. Further experimental and computational research is required to elucidate the specific conformational landscape of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyclopropylpiperidin 4 One and Its Derivatives

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

In a representative study of a chiral piperidine (B6355638) derivative, 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one, the piperidone ring was found to adopt a chair conformation. nih.gov This is a common feature for saturated six-membered heterocyclic rings, as it minimizes torsional strain. The determination of the absolute configuration in such chiral derivatives is unequivocally established using single crystal X-ray diffraction, often by refining the Flack parameter.

The bond lengths and angles within the piperidin-4-one core are expected to be consistent with standard values for C-C, C-N, and C=O bonds. For example, in related structures, the C=O bond length is typically around 1.22 Å, while C-N and C-C single bonds within the ring generally fall in the range of 1.45-1.55 Å. The introduction of a cyclopropyl (B3062369) group at the C2 position would likely influence the local geometry, potentially causing minor distortions in the bond angles around the C2 atom due to the strain of the three-membered ring.

A hypothetical table of selected bond parameters for 2-Cyclopropylpiperidin-4-one, based on data from analogous structures, is presented below.

| Bond/Angle | Parameter | Expected Value Range |

| C2-C(cyclopropyl) | Bond Length (Å) | 1.48 - 1.52 |

| C=O | Bond Length (Å) | 1.21 - 1.24 |

| C2-N1 | Bond Length (Å) | 1.46 - 1.49 |

| C6-N1 | Bond Length (Å) | 1.46 - 1.49 |

| N1-C2-C3 | Bond Angle (°) | 109 - 112 |

| C3-C4-C5 | Bond Angle (°) | 110 - 114 |

| C=O Bond Angle | Bond Angle (°) | 120 - 123 |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing and intermolecular interactions of this compound derivatives are governed by the nature and arrangement of functional groups within the molecule. In the absence of specific data for the title compound, insights can be drawn from studies on other piperidine derivatives. researchgate.netnih.govnih.gov

Hydrogen bonding is a predominant intermolecular force in the crystal structures of piperidin-4-ones, particularly those with N-H or O-H functionalities. For this compound, the secondary amine (N-H) and the carbonyl group (C=O) are expected to be the primary sites for hydrogen bond formation. The N-H group can act as a hydrogen bond donor, while the oxygen atom of the carbonyl group can act as an acceptor. This can lead to the formation of various supramolecular motifs, such as chains or dimers. nih.gov

In addition to classical hydrogen bonds, weaker interactions such as C-H···O and C-H···π interactions can also play a significant role in stabilizing the crystal lattice. researchgate.netnih.gov The presence of the cyclopropyl group introduces additional C-H bonds that can participate in these weak interactions. The analysis of Hirshfeld surfaces is a powerful tool for visualizing and quantifying these intermolecular contacts. researchgate.netnih.gov

A summary of potential intermolecular interactions and their characteristics is provided in the table below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Contribution to Crystal Stability |

| N-H···O=C | N-H | C=O | 2.8 - 3.2 | High |

| C-H···O=C | C-H | C=O | 3.0 - 3.5 | Moderate |

| C-H···π | C-H | Aromatic Ring | 3.2 - 3.8 | Low to Moderate (in derivatives) |

Applications in Reaction Monitoring and Intermediate Characterization (e.g., In-situ Spectroscopy)

The synthesis of this compound and its derivatives can be effectively monitored in real-time using in-situ spectroscopic techniques. spectroscopyonline.comfu-berlin.de These methods allow for the continuous analysis of the reaction mixture without the need for sample extraction, providing valuable kinetic and mechanistic information. Techniques such as Fourier-transform infrared (FT-IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are particularly well-suited for this purpose. spectroscopyonline.comchemrxiv.org

In a typical synthesis of a piperidin-4-one, such as a Mannich condensation or a hetero-Diels-Alder reaction, in-situ spectroscopy can be employed to track the consumption of reactants and the formation of both the final product and any transient intermediates. fu-berlin.derdd.edu.iq For example, using in-situ FT-IR, the disappearance of the characteristic vibrational bands of the starting materials (e.g., the C=O stretch of a ketone, the N-H bend of an amine) and the appearance of the bands corresponding to the this compound product can be monitored over time.

This real-time data is crucial for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to improve yield and selectivity. Furthermore, in-situ spectroscopy can aid in the identification of short-lived or unstable reaction intermediates that may not be detectable through traditional offline analysis. spectroscopyonline.com The detection of such species can provide a more complete understanding of the reaction mechanism.

The table below outlines the potential applications of different in-situ spectroscopic techniques for monitoring the synthesis of this compound.

| Spectroscopic Technique | Information Obtained | Application in Synthesis Monitoring |

| In-situ FT-IR | Vibrational modes of functional groups | Tracking concentration changes of reactants, products, and intermediates. |

| In-situ Raman | Complementary vibrational information to IR | Monitoring reactions in aqueous media or with highly colored species. |

| In-situ NMR | Detailed structural information and quantification | Elucidating reaction pathways and identifying unknown intermediates. |

Role of 2 Cyclopropylpiperidin 4 One As a Key Synthetic Intermediate

Chemical Transformations and Functionalization of the Piperidin-4-one Core

The 2-cyclopropylpiperidin-4-one scaffold possesses three primary sites for chemical modification: the ketone at the C-4 position, the cyclopropyl (B3062369) substituent at the C-2 position, and the secondary amine of the piperidine (B6355638) ring. The strategic manipulation of these functional groups enables a broad range of synthetic transformations.

Selective Reactions at the Ketone Functionality

The carbonyl group at the C-4 position is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the molecular framework. Standard ketone chemistry can be readily applied to this intermediate.

One of the most common transformations is reductive amination , which converts the ketone into an amine. This reaction typically proceeds by first forming an imine or enamine intermediate with a primary or secondary amine, followed by reduction. This process is instrumental in preparing 4-amino-piperidine derivatives, which are common structural motifs in many biologically active compounds. For instance, the ketone can be converted to an amine, which is then protected with a tert-butyloxycarbonyl (Boc) group, yielding a key intermediate for further synthesis beilstein-journals.org.

Another important reaction is the Wittig olefination , which transforms the carbonyl group into a carbon-carbon double bond. This allows for the introduction of a variety of substituted methylene (B1212753) groups at the C-4 position, providing access to 4-methylenepiperidines. These derivatives can undergo further functionalization of the exocyclic double bond, serving as versatile precursors for 2,4-disubstituted piperidines nih.gov.

The table below summarizes these selective transformations at the ketone functionality.

| Reaction Type | Reagents | Product Type | Synthetic Utility |

| Reductive Amination | Amine (e.g., NH₃, R-NH₂), Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) | 4-Aminopiperidine | Introduction of nitrogen-containing substituents |

| Wittig Olefination | Phosphonium Ylide (e.g., Ph₃P=CH₂) | 4-Methylenepiperidine | Formation of an exocyclic C=C bond for further functionalization |

Modifications and Derivatization of the Cyclopropyl Substituent

The cyclopropyl group attached to the piperidine ring is not merely a passive substituent; its inherent ring strain allows it to participate in unique chemical reactions, particularly ring-opening transformations. The reactivity of the cyclopropyl group is often linked to the adjacent ketone functionality.

Under certain conditions, such as in the presence of acid catalysts or through visible light photocatalysis, aryl cyclopropyl ketones can undergo formal [3+2] cycloaddition reactions or other rearrangements nih.govrsc.org. In these processes, the three-membered ring opens, and the resulting intermediate can cyclize with another functional group to form five-membered rings or other complex structures nih.govnih.gov. Oxidative radical ring-opening provides another pathway to cleave the C-C bonds of the cyclopropane (B1198618), generating intermediates that can be trapped to form functionalized acyclic ketones nih.gov.

Conversely, the cyclopropyl ring can be stable under various reaction conditions, allowing for chemical modifications to occur at other positions of the molecule without disturbing the three-membered ring. For example, bromination and other derivatizations have been successfully performed on aromatic rings attached to a cyclopropyl group, demonstrating the robustness of the cyclopropane moiety under specific electrophilic conditions mdpi.com. This dual reactivity—the ability to either participate in ring-opening reactions or remain intact—makes the cyclopropyl group a valuable and versatile component of the synthetic intermediate.

Functionalization of the Piperidine Nitrogen Atom

The secondary amine in the piperidine ring is a highly versatile handle for synthetic modification. Its nucleophilicity and basicity allow for a wide range of functionalization reactions, which are crucial for building molecular diversity and modulating the physicochemical properties of the final compounds.

Common transformations include:

N-Protection: The nitrogen is often protected to prevent its interference in subsequent reaction steps. The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group, as it can be readily installed and later removed under acidic conditions beilstein-journals.org.

N-Alkylation and N-Arylation: The nitrogen can be alkylated or arylated to introduce a wide variety of substituents. These reactions are fundamental for creating analogues and exploring structure-activity relationships in medicinal chemistry.

N-Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, forms amides. This transformation is often used to introduce specific functional groups or to modify the electronic properties of the nitrogen atom.

The nature of the substituent on the piperidine nitrogen can also direct the regioselectivity of other reactions on the ring, such as C-H functionalization at the adjacent C-2 and C-6 positions nih.gov.

Enantiopure this compound as a Chiral Building Block

Chiral piperidine scaffolds are of immense importance in pharmaceutical chemistry, as the stereochemistry of substituents on the piperidine ring often has a profound impact on biological activity ajchem-a.comacs.org. Obtaining this compound in an enantiomerically pure form allows it to be used as a chiral building block for the asymmetric synthesis of complex target molecules. While specific methods for the enantioselective synthesis of this compound are not extensively documented, its preparation would rely on established strategies in asymmetric synthesis.

Two primary strategies are applicable for accessing enantiopure chiral piperidines:

Asymmetric Synthesis: This approach involves constructing the chiral piperidine ring from achiral or prochiral precursors using a chiral catalyst or auxiliary. Methods such as enantioselective cyclization reactions, catalytic reductive Heck reactions of pyridine (B92270) derivatives, or modular cycloaddition approaches can deliver highly substituted piperidines with excellent enantioselectivity acs.orgnih.gov. These methods offer an efficient route to directly obtain the desired enantiomer.

Chiral Resolution: This strategy involves the separation of a racemic mixture of this compound into its individual enantiomers. This can be achieved through several techniques:

Classical Resolution: Involves the formation of diastereomeric salts by reacting the racemic piperidine with a chiral resolving agent (e.g., tartaric acid). The diastereomers can then be separated by crystallization.

Chromatographic Separation: Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful method for separating enantiomers on a large scale mdpi.com.

Kinetic Resolution: In this method, one enantiomer of the racemate reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantioenriched starting material from the product nih.gov.

Once obtained, enantiopure this compound can be used to synthesize complex chiral molecules, ensuring precise control over the three-dimensional arrangement of atoms in the final product.

Precursor in the Synthesis of Complex Polycyclic and Heterocyclic Frameworks

The rigid and functionally dense structure of this compound makes it an ideal starting point for the synthesis of more intricate molecular architectures, such as polycyclic and heterocyclic systems. Annulation and spirocyclization strategies are particularly effective for elaborating this core into frameworks of significant interest in medicinal chemistry.

Construction of Annulated and Spirocyclic Systems

The piperidin-4-one core is well-suited for the construction of both fused (annulated) and spirocyclic ring systems.

Spirocyclic Systems: Spirocycles, which contain two rings connected by a single common atom, are increasingly sought-after motifs in drug design due to their inherent three-dimensionality whiterose.ac.ukpreprints.org. This compound can serve as a precursor to spiropiperidines through reactions involving the C-3 or C-5 positions adjacent to the ketone. For example, alkylation at the α-carbon followed by an intramolecular cyclization can lead to the formation of a spirocyclic system. One synthetic strategy involves constructing the cyclopropyl ring on a pre-existing piperidone, while an alternative approach builds the piperidine ring onto a cyclopropane-containing precursor beilstein-journals.org. Photoredox-catalyzed radical cyclization of linear precursors containing an aryl halide and an olefin is another modern approach to construct complex spiropiperidines under mild conditions nih.gov.

Integration into Larger Molecular Architectures

The utility of this compound and its close derivatives as synthetic intermediates is powerfully demonstrated by their incorporation into complex, biologically active molecules. The piperidin-4-one core serves as a versatile scaffold, allowing for sequential chemical modifications that build upon its foundational structure. The presence of the 2-cyclopropyl group introduces conformational rigidity and metabolic stability, desirable properties in medicinal chemistry, while the ketone at the C-4 position and the secondary amine provide reactive handles for extensive functionalization.

A notable example that illustrates this integration strategy is the synthesis of a novel analogue of Alogliptin, a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme used in the treatment of type-2 diabetes. beilstein-journals.org While this synthesis employs a spirocyclic analogue, the strategic approach to building a larger architecture around a cyclopropyl-piperidine core is directly relevant. The synthesis involves a multi-step sequence where the piperidine derivative is coupled with another key intermediate to construct the final complex structure.

The process begins with the functionalization of the piperidone core. The ketone at the C-4 position is a key site for introducing new functionality. In a typical sequence, this ketone can be converted into an amine via reductive amination. This newly installed amino group can then be protected to allow for further selective reactions on the piperidine nitrogen. The final stages of integration involve coupling the advanced piperidine intermediate with other complex fragments. For instance, in the synthesis of the Alogliptin analogue, the fully functionalized aminopiperidine intermediate is reacted with a substituted pyrimidine (B1678525) dione (B5365651). beilstein-journals.org This crucial carbon-nitrogen bond-forming reaction links the two major components of the target molecule. A final deprotection step then reveals the desired complex molecular architecture.

The following table outlines the key transformations involved in integrating a cyclopropyl-piperidine core into a larger bioactive molecule, based on the synthesis of the Alogliptin analogue. beilstein-journals.org

| Step | Transformation | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Reductive Amination | NH₄OAc, NaBH₃CN | Conversion of the C-4 ketone to a primary amine. |

| 2 | Amine Protection | Boc₂O, Et₃N | Protection of the newly formed C-4 amine to enable selective N-alkylation of the piperidine ring. |

| 3 | Coupling Reaction | Substituted 6-chlorouracil (B25721) derivative, NaHCO₃, sealed tube | Formation of a C-N bond to link the piperidine scaffold to the pyrimidine dione moiety. |

| 4 | Final Deprotection | Trifluoroacetic acid (TFA) | Removal of the Boc protecting group to yield the final target molecule. |

This strategic sequence highlights how this compound can function as a central building block, with its inherent functionalities being exploited systematically to construct significantly more complex and pharmacologically relevant structures.

Strategic Importance in Modern Organic Synthesis and Retrosynthetic Design

The strategic importance of this compound in modern organic synthesis stems from its status as a "privileged scaffold." Piperidin-4-ones are recognized as versatile intermediates for synthesizing compounds with a wide range of pharmacological activities, including anticancer and anti-HIV properties. nih.gov The addition of a cyclopropyl group at the C-2 position enhances its value by introducing a three-dimensional character and improving metabolic stability, making it a highly desirable fragment in drug discovery.

In the context of retrosynthetic analysis—the art of deconstructing a complex target molecule into simpler, commercially available starting materials—this compound represents a key "synthon". princeton.edu Its structure allows for several logical bond disconnections that simplify a complex target. The primary goal of retrosynthetic analysis is to reduce molecular complexity in a logical manner that corresponds to reliable forward-reaction chemistry. princeton.edu

When planning the synthesis of a complex molecule containing the this compound motif, a synthetic chemist would identify this core and perform disconnections at the bonds radiating from it. Key retrosynthetic disconnections include:

C-N Bond Disconnection at the Piperidine Nitrogen: The bond between the piperidine nitrogen and its substituent is often disconnected first. In the forward synthesis, this corresponds to an N-alkylation or N-arylation reaction.

C4-X Bond Disconnection: Functional groups at the C-4 position (e.g., amines, ethers, carbon chains) can be disconnected to reveal the precursor ketone. This corresponds to forward reactions like reductive amination, Wittig reactions, or Grignard additions.

Disconnection of the Piperidine Ring: In more complex analyses, the piperidine ring itself can be disconnected, often through a reverse Dieckmann condensation or a reverse Michael addition pathway, leading back to acyclic precursors.

The strategic value of this compound lies in the reliability of the reactions corresponding to these disconnections. The ketone provides a robust entry point for a multitude of C-C and C-N bond-forming reactions, while the secondary amine is readily functionalized. The cyclopropyl group is generally stable under many reaction conditions, allowing for extensive modification of the piperidine core without its degradation.

The following table illustrates a hypothetical retrosynthetic analysis of a complex drug candidate, demonstrating how it can be simplified back to the this compound intermediate.

| Target Molecule | Disconnection Strategy | Key Intermediate | Precursor |

|---|---|---|---|

| Hypothetical Kinase Inhibitor | C-N bond disconnection at the piperidine nitrogen. This simplifies the target by removing a complex aryl group. | 4-amino-2-cyclopropylpiperidine derivative | Substituted aryl halide and the piperidine intermediate. |

| 4-amino-2-cyclopropylpiperidine derivative | C-N bond disconnection at the C-4 position. This traces the C-4 amino group back to the ketone. | N-protected this compound | Ammonia and a reducing agent. |

| N-protected this compound | Removal of the nitrogen protecting group. | This compound | The fundamental starting material. |

This systematic deconstruction underscores the compound's role as a foundational building block in synthetic planning, enabling chemists to design efficient and convergent routes to complex and novel molecular architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.